molecular formula C11H14O2 B14831573 4-Cyclopropoxy-1-methoxy-2-methylbenzene

4-Cyclopropoxy-1-methoxy-2-methylbenzene

Katalognummer: B14831573
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: BLKUJKUEAVDMGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a benzene ring substituted with a cyclopropoxy group, a methoxy group, and a methyl group. It is used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-methoxy-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Substitution Reactions: The introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions. The methoxy group is introduced via electrophilic aromatic substitution.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to facilitate the substitution reactions.

    Purification: Techniques such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-1-methoxy-2-methylbenzene is utilized in various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-1-methoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

    Pathways: It may influence metabolic pathways, signal transduction pathways, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyclopropyl-1-methoxy-2-methylbenzene
  • 4-Cyclopropyl-1-methoxybenzene
  • 4-Methoxy-2-methylbenzene

Uniqueness

4-Cyclopropoxy-1-methoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

4-cyclopropyloxy-1-methoxy-2-methylbenzene

InChI

InChI=1S/C11H14O2/c1-8-7-10(13-9-3-4-9)5-6-11(8)12-2/h5-7,9H,3-4H2,1-2H3

InChI-Schlüssel

BLKUJKUEAVDMGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC2CC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.